molecular formula C24H23ClFN5O2 B587029 Pelitinib-d6 CAS No. 1325223-34-4

Pelitinib-d6

カタログ番号: B587029
CAS番号: 1325223-34-4
分子量: 473.966
InChIキー: WVUNYSQLFKLYNI-OTHCMBSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pelitinib-d6 is a deuterated form of Pelitinib, an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase. Pelitinib is primarily being developed as an anticancer agent and has shown promise in clinical trials for colorectal and lung cancers. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pelitinib-d6 involves the incorporation of deuterium atoms into the Pelitinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps in the synthesis include:

    Deuteration of Starting Materials: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.

    Coupling Reactions: The deuterated intermediates are then subjected to coupling reactions to form the desired this compound molecule. Common coupling reagents include palladium catalysts and bases such as cesium carbonate.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuteration equipment.

    Automated Coupling Reactions: Automated reactors are used to carry out the coupling reactions efficiently.

    High-Throughput Purification: High-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Pelitinib-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives of this compound.

    Reduction: Formation of reduced derivatives of this compound.

    Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Pelitinib-d6 has several scientific research applications, including:

    Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Pelitinib in the body.

    Metabolic Stability: Helps in understanding the metabolic stability of Pelitinib and its deuterated form.

    Cancer Research: Used in preclinical and clinical studies to investigate the efficacy of Pelitinib in treating various cancers.

    Drug Development: Aids in the development of new anticancer drugs by providing insights into the molecular mechanisms of action.

作用機序

Pelitinib-d6 exerts its effects by irreversibly inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include:

    Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR prevents the activation of the receptor and its downstream signaling pathways.

    Akt Signaling Pathway: Inhibition of EGFR leads to the suppression of the Akt signaling pathway, which is involved in cell survival and proliferation.

    Mitogen-Activated Protein Kinase (MAPK) Pathway: Inhibition of EGFR also affects the MAPK pathway, leading to reduced cell migration and invasion.

類似化合物との比較

Pelitinib-d6 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced metabolic stability and pharmacokinetic properties. Similar compounds include:

    Pelitinib: The non-deuterated form of Pelitinib.

    Erlotinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.

    Gefitinib: A similar compound that also targets the epidermal growth factor receptor.

This compound stands out due to its improved stability and potential for more effective cancer treatment.

特性

CAS番号

1325223-34-4

分子式

C24H23ClFN5O2

分子量

473.966

IUPAC名

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3

InChIキー

WVUNYSQLFKLYNI-OTHCMBSRSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

同義語

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide;  EKB 569-d6;  WAY-EKB 569-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。